2-[4-[3-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile
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Overview
Description
4,4’‘’-Bis(acetonitrilato)-5’,5’‘-bis(4-(acetonitrilato)phenyl)-1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its quaterphenyl backbone, which is substituted with acetonitrilato groups, enhancing its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’‘’-Bis(acetonitrilato)-5’,5’‘-bis(4-(acetonitrilato)phenyl)-1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quaterphenyl Backbone: The initial step involves the synthesis of the quaterphenyl backbone through a series of coupling reactions, such as Suzuki or Stille coupling, using appropriate halogenated phenyl precursors and palladium catalysts.
Introduction of Acetonitrilato Groups: The acetonitrilato groups are introduced via nucleophilic substitution reactions. This step often requires the use of acetonitrile and a strong base, such as sodium hydride, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’‘’-Bis(acetonitrilato)-5’,5’‘-bis(4-(acetonitrilato)phenyl)-1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4,4’‘’-Bis(acetonitrilato)-5’,5’‘-bis(4-(acetonitrilato)phenyl)-1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4,4’‘’-Bis(acetonitrilato)-5’,5’‘-bis(4-(acetonitrilato)phenyl)-1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl involves its interaction with specific molecular targets and pathways. The acetonitrilato groups enhance its binding affinity to certain enzymes or receptors, facilitating its biological activity. Additionally, the quaterphenyl backbone provides structural stability and allows for efficient electron transfer, which is crucial in applications like OLEDs and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl: Known for its photophysical properties and used in OLEDs.
4,4’-Bis(diethylamino)benzophenone: Utilized as a photoinitiator in polymerization reactions.
4,4’-Bis(2,6-di-tert-butylphenol): Acts as an antioxidant in polymer stabilization.
Uniqueness
4,4’‘’-Bis(acetonitrilato)-5’,5’‘-bis(4-(acetonitrilato)phenyl)-1,1’:3’,1’‘:3’‘,1’‘’-quaterphenyl stands out due to its combination of acetonitrilato groups and quaterphenyl backbone, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials with specific electronic and photophysical properties.
Biological Activity
The compound 2-[4-[3-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile is a complex organic molecule notable for its intricate structure and potential biological activities. With a molecular formula of C30H21N3 and a molecular weight of approximately 423.52 g/mol, this compound features a triphenylbenzene core with multiple cyanomethyl substituents, which enhance its electronic properties and broaden its applications in fields such as optoelectronics and medicinal chemistry.
Chemical Structure and Properties
The structural complexity of this compound allows for various interactions at the molecular level, which can influence its biological activity. The presence of nitrile groups can facilitate hydrogen bonding and coordination with metal ions, while the aromatic rings enable π-π stacking interactions. These characteristics are crucial for modulating enzyme or receptor activity, leading to diverse biological effects.
Property | Details |
---|---|
Chemical Formula | C30H21N3 |
Molecular Weight | 423.52 g/mol |
Core Structure | Triphenylbenzene |
Substituents | Multiple cyanomethyl groups |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been investigated for its potential as a pharmacophore in drug design, particularly focusing on anticancer and antimicrobial properties. Its mechanism may involve:
- Enzyme Inhibition : Interacting with key enzymes involved in metabolic pathways.
- Receptor Modulation : Acting as an agonist or antagonist at specific receptors.
- Cellular Signaling Interference : Modulating pathways important for cell proliferation and survival.
Case Studies and Research Findings
- Anticancer Activity :
-
Antimicrobial Properties :
- Preliminary investigations indicated that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of cyanomethyl groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration .
-
Chemical Sensing Applications :
- The unique electronic properties of this compound make it suitable for chemical sensing applications. Interaction studies have shown that it can effectively react with different nucleophiles and electrophiles, which is critical for developing sensors that detect environmental pollutants or biological markers .
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler phenolic compounds and introducing cyanomethyl groups through nucleophilic substitution reactions. This synthetic versatility allows the compound to serve as a building block for more complex organic molecules.
Applications in Research
- Material Science : Its rigid aromatic structure is utilized in the production of advanced materials like polymers and resins.
- Pharmacology : Investigated as a lead compound in drug discovery efforts targeting various diseases due to its promising biological activities.
Properties
IUPAC Name |
2-[4-[3-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4/c45-21-17-31-1-9-35(10-2-31)39-25-40(36-11-3-32(4-12-36)18-22-46)28-43(27-39)44-29-41(37-13-5-33(6-14-37)19-23-47)26-42(30-44)38-15-7-34(8-16-38)20-24-48/h1-16,25-30H,17-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXSFOXHNZFIRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)CC#N)C5=CC=C(C=C5)CC#N)C6=CC=C(C=C6)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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